Cas no 95-92-1 (Diethyl oxalate)

Colorless oily liquid,Have a fragrant smell;Solubility: miscible in ethanol\Ether\Most organic solvents such as ethyl acetate;Density: relative density(water=1)1.08;relative density(atmosphere=1)5.04;Stability: stable;Danger signs 14(Toxicproduct);mainuse to: used as solvent\Dye intermediate,And paint\Synthesis of drugs.

Diethyl oxalate structure
Diethyl oxalate structure
Diethyl oxalate
95-92-1
C6H10O4
146.141202449799
MFCD00009119
34829
7268

Diethyl oxalate Properties

Names and Identifiers

    • Diethyl oxalate
    • DIETHYL ETHANEDIOATE
    • Ethanedioic acid diethyl ester
    • ETHYL OXALATE
    • OXALIC ACID DIETHYL ESTER
    • RARECHEM AL BI 0114
    • Diethyl ester of oxalic acid
    • Diethyl ester, oxalic acid
    • Diethylester kyseliny stavelove
    • dlethyloxalate
    • Oxalic ether
    • DIETHYL OXALATE, STANDARD FOR GC
    • DiethyloxalateForSynthesis
    • diethyl ethaneioate
    • Diethyl Oxalate [for Spectrophotometry]
    • diethyl dicarboxylate
    • diethyl ethane-1,2-dioate
    • DIETHYL OXALATE (2.5 LT PVC)
    • DIETHYL OXALATE FOR PHARMA SYNTHESIS
    • oxalic diethyl ester
    • Ethanedioic acid, diethyl ester (9CI)
    • Oxalic acid, diethyl ester (6CI, 8CI)
    • NSC 8851
    • +Expand
    • MFCD00009119
    • WYACBZDAHNBPPB-UHFFFAOYSA-N
    • 1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3
    • O=C(C(OCC)=O)OCC
    • 606350

Computed Properties

  • 146.05800
  • 0
  • 4
  • 5
  • 146.057909
  • 10
  • 114
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 52.6

Experimental Properties

  • 0.11260
  • 52.60000
  • 3125
  • n20/D 1.410(lit.)
    n20/D 1.410
  • May decompose OSE
  • 185°C
  • -41°C(lit.)
  • 1 mmHg ( 47 °C)
  • Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >
  • Miscible with alcohols, ether and other common organic solvents.
  • Colorless oily liquid with aromatic smell. [14]
  • Stable, but moisture sensitive. Incompatible with strong oxidizing agents.
  • It is miscible in most organic solvents such as ethanol, ether, ethyl acetate, acetone, etc. [26]
  • Moisture Sensitive
  • 1.076 g/mL at 25 °C(lit.)

Diethyl oxalate Security Information

  • GHS07 GHS07
  • RO2800000
  • 1
  • 6.1
  • S23
  • III
  • R22; R36
  • Xn Xn
  • UN 2525 6.1/PG 3
  • H302,H319
  • P305+P351+P338
  • warning
  • Stable, sensitive to humidity, incompatible with strong oxidants
  • III
  • 60-61-22-35-48/25-68/21
  • Warning
  • Yes
  • 0.42-2.67%(V)
  • 6.1

Diethyl oxalate Customs Data

  • 2917119000
  • China Customs Code:

    2917119000

    Overview:

    2917119000 Other oxalates and esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917119000 oxalic acid salts and esters VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Diethyl oxalate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: N-Methylimidazolium tetrafluoroborate Solvents: N-Methylimidazolium tetrafluoroborate ;  4 h, 110 °C
Reference
Esterification method in ion liquid [Hmim]+BF4-
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous chloride ,  Octahydro-2,5-dimethylpentalene-2,5-imin-7-yloxy Solvents: (Trifluoromethyl)benzene ;  5 min, 23 °C
1.2 Solvents: (Trifluoromethyl)benzene ;  1 h, 23 °C
Reference
Cu/N-Oxyl-catalyzed aerobic oxidative esterification to oxalic acid diesters from ethylene glycol via highly selective intermolecular alcohol oxidation
Morino, Yusuke; Yatabe, Takafumi; Suzuki, Kosuke; Yamaguchi, Kazuya, Green Chemistry, 2022, 24(5), 2017-2026

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Graphene (oxide) Solvents: Benzene ;  120 °C
Reference
Method for synthesis of diethyl oxalate under catalysis of modified graphene
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Stannous chloride ;  rt → reflux; 3 h, reflux; reflux → rt
1.2 Solvents: Benzene ;  rt → reflux; reflux
Reference
Method for recovering oxalic acid from mother liquor residue of cyclization of triazine ring with tin chloride catalyst
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Boron oxide (B2O3) ;  rt → 70 °C
Reference
Esterification reaction method and application to prepare wintergreen oil and diethyl oxalate
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  10 min, rt
Reference
Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium
Stergiou, Anastasios; Bariotaki, Anna; Kalaitzakis, Dimitris; Smonou, Ioulia, Journal of Organic Chemistry, 2013, 78(14), 7268-7273

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  1 h, reflux
Reference
New series of γ-pyrone based podands: synthesis, characterization and study of their application in acetate salts cation trapping for nucleophilic substitution reactions
Teimuri-Mofrad, Reza; Aghaiepour, Alireza; Rahimpour, Keshvar, ARKIVOC (Gainesville, 2019, (5), 121-132

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Toluene ;  rt → 84 °C; 84 °C → 85 °C; 85 °C → 86 °C
Reference
Method for preparing diethyl oxalate using toluene as solvent
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Tetramethylammonium hydroxide ;  4 - 48 h, > 1.5 MPa, 0 - 60 °C
Reference
Technologic route for synthesizing oxalic acid and oxalate from carbon monoxide and carbon dioxide, and synthesis of ethylene glycol, methylal and ethylene glycol methyl ether
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Zincate(3-), μ4-oxotris[μ-[2-[(4-sulfobutyl)amino]-1,4-benzenedicarboxylato(3-)-… ;  60 min, 110 °C
Reference
Esterification method using -SO3H-containing metal organic framework compound as catalyst
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide ,  Palladium ;  8 h, 25 atm, 70 °C
Reference
Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation
Satapathy, Anilkumar; Gadge, Sandip T.; Bhanage, Bhalchandra M., ACS Omega, 2018, 3(9), 11097-11103

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: 1H-Benzimidazole, 1-butyl-2-methyl-, tetrafluoroborate(1-) (1:1) ;  4.0 h, 80 °C
Reference
Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acid
Chen, Shuan-Hu; Yang, Fen-Rong; Wang, Ming-Tian; Wang, Na-ni, Comptes Rendus Chimie, 2010, 13(11), 1391-1396

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Ferric sulfate Solvents: Benzene
Reference
Fe2(SO4)3·xH2O catalytic esterification of aliphatic carboxylic acids with alcohols
Zhang, Gui-Sheng, Synthetic Communications, 1998, 28(7), 1159-1162

Synthetic Circuit 14

Reaction Conditions
Reference
1,1'-Oxalyldiimidazole, a new reagent for activation of carboxylic acid
Murata, Shizuaki, Chemistry Letters, 1983, (12), 1819-20

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Hexahydro-2-oxo-1H-azepine-1-propanesulfonic acid ;  6 h, 90 °C
Reference
Synthesis and catalytic esterification performance of caprolactam task-specific ionic liquids
Hu, Jingjing; Zhao, Dishun; Li, Jingjing; Zhai, Jianhua; Hu, Tiantian, Youji Huaxue, 2015, 35(8), 1773-1780

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Divinylbenzene-styrene copolymer (sulfonated)
Reference
Catalyst for esterification of oxalic acid
, Czechoslovakia, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Benzene ;  reflux
Reference
Stereoselective control in the Staudinger reactions involving monosubstituted ketenes with electron acceptor substituents: experimental investigation and theoretical rationalization
Qi, Hengzhen; Li, Xinyao; Xu, Jiaxi, Organic & Biomolecular Chemistry, 2011, 9(8), 2702-2714

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Carbon tetrachloride ,  Ethanol
Reference
Ethyl oxalate
Clarke, H. T.; Davis, Anne W.; Kenyon, Joseph, Organic Syntheses, 1925, , 59-61

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Aluminum chloride (polymer-supported) ,  Zinc chloride (polymer-supported) Solvents: Benzene
Reference
Study on the polymer protected catalyst PVC-aluminum chloride.zinc chloride used in the esterification between dicarboxylic acid and alcohol
Liu, Fuan; Li, Yaoxian; Zhang, Jingwen; Xu, Zhiluo; Huang, Huamin, Jilin Daxue Ziran Kexue Xuebao, 1991, (1), 120-2

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Phosphorus oxide (P4O10)
Reference
Reactions of cyclic anhydrides. Part IX. Facile esterification of carboxylic acids with organophosphorus reagents. Novel application of alkylphosphoric esters (APE)
Balasubramaniyan, V.; Bhatia, V. G.; Wagh, S. B., Tetrahedron, 1983, 39(9), 1475-85

Diethyl oxalate Raw materials

Diethyl oxalate Related Literature